molecular formula C22H36N2O2 B4025950 4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL

4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL

Cat. No.: B4025950
M. Wt: 360.5 g/mol
InChI Key: WLRCTITZCCZDJJ-UHFFFAOYSA-N
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Description

4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL is a complex organic compound known for its unique structure and properties. This compound is a derivative of 2,2,6,6-tetramethylpiperidine, a class of compounds widely studied for their stability and reactivity. It is often used in various chemical and industrial applications due to its ability to act as a stable free radical.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL typically involves multiple steps. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction to obtain the intermediate triacetone amine . This intermediate is then subjected to further reactions to introduce the buta-1,3-diyn-1-yl group and the hydroxy groups at the appropriate positions.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process often includes steps such as distillation, crystallization, and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL involves its ability to act as a stable free radical. It can interact with reactive oxygen species, facilitating their disproportionation and inhibiting oxidative damage. This compound also inhibits lipid peroxidation and can modulate various signaling pathways, such as the SIRT6-HIF-1α pathway, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications .

Properties

IUPAC Name

4-[4-(4-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)buta-1,3-diynyl]-2,2,6,6-tetramethylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O2/c1-17(2)13-21(25,14-18(3,4)23-17)11-9-10-12-22(26)15-19(5,6)24-20(7,8)16-22/h23-26H,13-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRCTITZCCZDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)(C#CC#CC2(CC(NC(C2)(C)C)(C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL
Reactant of Route 2
4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL
Reactant of Route 3
4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL
Reactant of Route 4
4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL
Reactant of Route 5
4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL
Reactant of Route 6
Reactant of Route 6
4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL

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